molecular formula C25H18N2 B1317005 9,9'-Spirobi[fluorene]-2,2'-diamine CAS No. 67665-45-6

9,9'-Spirobi[fluorene]-2,2'-diamine

Cat. No. B1317005
CAS RN: 67665-45-6
M. Wt: 346.4 g/mol
InChI Key: GXXFPQGHCPOFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07714145B2

Procedure details

2,2′-diamino-9,9′-spirobifluorene (3.46 g, 10 mmol), iodobenzene (6.8 mL, 60 mmol), Pd(OAc)2 (0.112 g, 0.5 mmol), sodium-tert-butoxide (14.4 g, 150 mmol) and tri-tert-butylphosphine (20 mL, 0.05 M in toluene, 1.0 mmol) were mixed in a flask containing with toluene (100 mL). The mixture was refluxed overnight. The solution was quenched with water and extracted twice with chloroform. The combined organic extracts were dried over MgSO4 and concentrated by rotary evaporation. Column chromatography on silica gel (hexane/chloroform=4/1) afforded products [2,2′-Bis(diphenylamino)-9,9′-spirobifluorene, hereinafter named as 22DPSF] as a white solid (4.5 g, 70%).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.112 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]3([C:26]4[CH:25]=[C:24]([NH2:27])[CH:23]=[CH:22][C:21]=4[C:20]4[C:15]3=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:4]=2[CH:3]=1.I[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.C[C:36]([CH3:39])([O-])[CH3:37].[Na+].C(P([C:50]([CH3:53])([CH3:52])C)C(C)(C)C)(C)(C)C>CC([O-])=O.CC([O-])=O.[Pd+2].C1(C)C=CC=CC=1>[C:29]1([N:1]([C:37]2[CH:36]=[CH:39][CH:52]=[CH:50][CH:53]=2)[C:2]2[CH:14]=[CH:13][C:12]3[C:11]4[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=4)[C:5]4([C:26]5[CH:25]=[C:24]([N:27]([C:6]6[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=6)[C:2]6[CH:14]=[CH:13][CH:12]=[CH:4][CH:3]=6)[CH:23]=[CH:22][C:21]=5[C:20]5[C:15]4=[CH:16][CH:17]=[CH:18][CH:19]=5)[C:4]=3[CH:3]=2)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
NC1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC(=CC13)N
Name
Quantity
6.8 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
14.4 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
0.112 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solution was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC(=CC13)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.